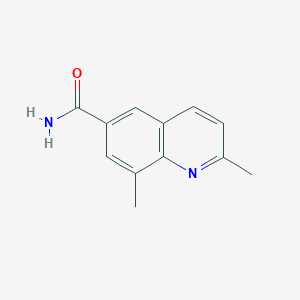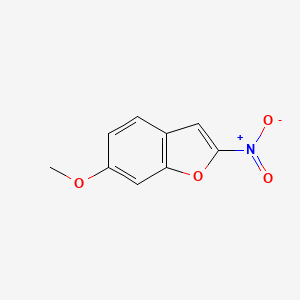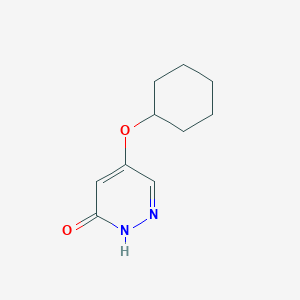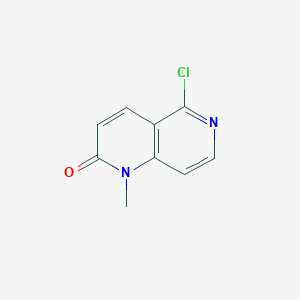
2,8-Dimethylquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylquinoline-6-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylquinoline with a carboxylating agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or nitrated quinolines.
Scientific Research Applications
2,8-Dimethylquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is known to modulate enzyme activity and interfere with cellular signaling pathways. The compound’s ability to bind to proteins and alter their function is a key aspect of its biological activity .
Comparison with Similar Compounds
- 2,4-Dimethylquinoline-6-carboxamide
- 4-Hydroxy-2-quinolones
- Quinolin-2-ones
Comparison: 2,8-Dimethylquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dimethylquinoline-6-carboxamide, it exhibits different reactivity and biological activity profiles .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2,8-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-5-10(12(13)15)6-9-4-3-8(2)14-11(7)9/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
PRLMNSKNZKIQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)


![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)









